N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-amino-4,6-dimethylpyrimidine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the desired imidazo[1,2-a]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) followed by nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Similar in structure but with a naphthalene core instead of an imidazo[1,2-a]pyrimidine core.
2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine: Similar but with fewer methoxyphenyl groups and different substitution patterns.
Uniqueness
N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern and the presence of both methoxyphenyl and dimethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H22N4O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N,2-bis(4-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C22H22N4O2/c1-14-13-15(2)26-21(24-17-7-11-19(28-4)12-8-17)20(25-22(26)23-14)16-5-9-18(27-3)10-6-16/h5-13,24H,1-4H3 |
InChI Key |
FKWAQPPIPIPACP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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